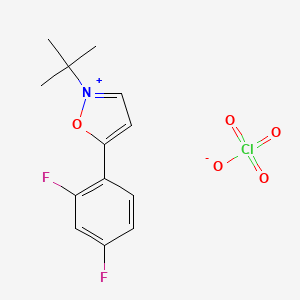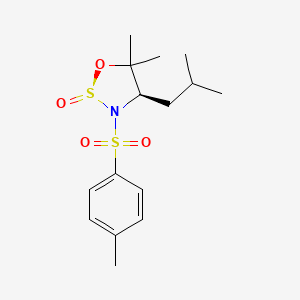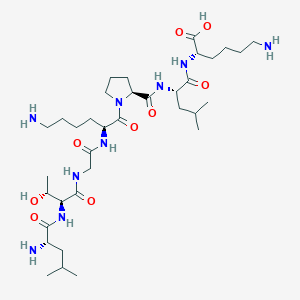
(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone is an organic compound that features both pyrazole and pyrrole rings, each substituted with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-phenyl-1H-pyrazole-5-carbaldehyde with 4-phenyl-1H-pyrrole-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the methanone group to a methanol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Applications De Recherche Scientifique
(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which (4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanol: Similar structure but with a methanol group instead of a methanone group.
(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone is unique due to its combination of pyrazole and pyrrole rings, each substituted with a phenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
833458-19-8 |
|---|---|
Formule moléculaire |
C20H15N3O |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C20H15N3O/c24-20(18-12-21-11-16(18)14-7-3-1-4-8-14)19-17(13-22-23-19)15-9-5-2-6-10-15/h1-13,21H,(H,22,23) |
Clé InChI |
OUTFZFKBOZJGDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=C(C=NN3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


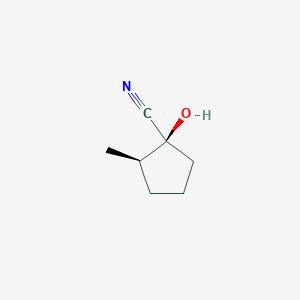
![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)
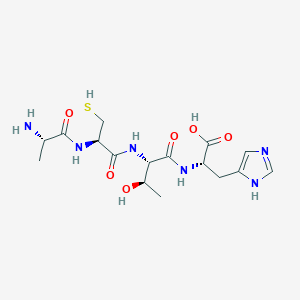
![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)

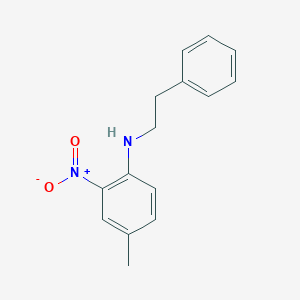


![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)
